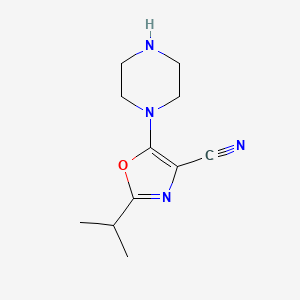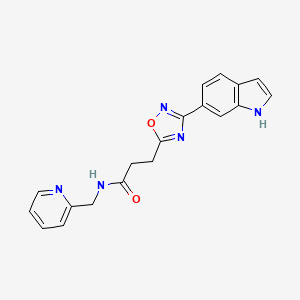![molecular formula C20H20N6O2 B12169425 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12169425.png)
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-甲氧基乙基)-1H-吲哚-4-基]-2-(5-甲基-1H-四唑-1-基)苯甲酰胺是一种复杂的有机化合物 ,在科学研究的各个领域引起了人们的兴趣。该化合物以其独特的结构为特征,包括吲哚环、四唑环和苯甲酰胺基团。
准备方法
合成路线和反应条件
N-[1-(2-甲氧基乙基)-1H-吲哚-4-基]-2-(5-甲基-1H-四唑-1-基)苯甲酰胺的合成通常涉及多个步骤,从吲哚和四唑中间体的制备开始。吲哚中间体可以通过费歇尔吲哚合成 来合成,该合成涉及在酸性条件下使苯肼与醛或酮反应。四唑中间体可以通过在强酸或碱存在下,将叠氮化物与腈环化来制备。
最后一步偶联涉及在偶联剂(例如N,N'-二环己基碳二亚胺(DCC)或1-乙基-3-(3-二甲氨基丙基)碳二亚胺(EDC))存在下,使吲哚中间体与四唑中间体反应,形成所需的苯甲酰胺化合物。反应条件通常包括惰性气氛,例如氮气或氩气,以及合适的溶剂,例如二甲基甲酰胺(DMF)或二氯甲烷(DCM)。
工业生产方法
N-[1-(2-甲氧基乙基)-1H-吲哚-4-基]-2-(5-甲基-1H-四唑-1-基)苯甲酰胺的工业生产可能涉及优化合成路线以提高产量和可扩展性。这可能包括使用连续流动反应器,该反应器可以更好地控制反应参数并提高效率。此外,使用自动合成平台可以简化生产过程并降低人为错误的风险。
化学反应分析
反应类型
N-[1-(2-甲氧基乙基)-1H-吲哚-4-基]-2-(5-甲基-1H-四唑-1-基)苯甲酰胺可以进行各种类型的化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可以使用氢化锂铝或硼氢化钠等试剂进行,以还原分子中的特定官能团。
取代: 该化合物可以参与亲核或亲电取代反应,具体取决于取代基的性质和反应条件。
常用的试剂和条件
氧化: 酸性介质中的高锰酸钾或乙酸中的三氧化铬。
还原: 无水乙醚中的氢化锂铝或甲醇中的硼氢化钠。
取代: 使用N-溴代丁二酰亚胺(NBS)的卤化或使用硝酸和硫酸的硝化。
形成的主要产物
这些反应形成的主要产物取决于所针对的特定官能团和所采用的反应条件。例如,吲哚环的氧化可能生成吲哚-2-羧酸衍生物,而苯甲酰胺基团的还原可能生成相应的胺。
科学研究应用
N-[1-(2-甲氧基乙基)-1H-吲哚-4-基]-2-(5-甲基-1H-四唑-1-基)苯甲酰胺具有广泛的科学研究应用,包括:
化学: 该化合物被用作合成更复杂分子的构建模块,以及在各种有机转化中用作试剂。
生物学: 它用作研究生物过程和相互作用的探针,特别是那些涉及吲哚和四唑部分的相互作用。
医药: 该化合物具有潜在的治疗应用,包括作为抗炎、抗癌或抗菌剂,因为它能够与特定的生物靶点相互作用。
工业: 它用于开发新材料,并在某些工业过程中用作催化剂。
作用机制
N-[1-(2-甲氧基乙基)-1H-吲哚-4-基]-2-(5-甲基-1H-四唑-1-基)苯甲酰胺的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。吲哚和四唑环可以与靶蛋白进行氢键、π-π堆积和其他非共价相互作用,调节它们的活性,并导致所需的生物效应。苯甲酰胺基团可以通过与靶分子上的其他位点相互作用来进一步增强结合亲和力和特异性。
相似化合物的比较
N-[1-(2-甲氧基乙基)-1H-吲哚-4-基]-2-(5-甲基-1H-四唑-1-基)苯甲酰胺可以与包含吲哚、四唑或苯甲酰胺部分的其他化合物进行比较。类似的化合物包括:
N-[1-(2-羟乙基)-1H-吲哚-4-基]-2-(5-甲基-1H-四唑-1-基)苯甲酰胺: 该化合物具有羟基而不是甲氧基,这会影响其溶解度和反应活性。
N-[1-(2-甲氧基乙基)-1H-吲哚-4-基]-2-(5-乙基-1H-四唑-1-基)苯甲酰胺: 四唑环上存在乙基而不是甲基会影响化合物的空间和电子性质。
N-[1-(2-甲氧基乙基)-1H-吲哚-4-基]-2-(5-甲基-1H-四唑-1-基)苯甲酸: 苯甲酰胺基团替代的羧酸基团可以改变化合物的酸度和结合相互作用。
属性
分子式 |
C20H20N6O2 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC 名称 |
N-[1-(2-methoxyethyl)indol-4-yl]-2-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C20H20N6O2/c1-14-22-23-24-26(14)19-8-4-3-6-16(19)20(27)21-17-7-5-9-18-15(17)10-11-25(18)12-13-28-2/h3-11H,12-13H2,1-2H3,(H,21,27) |
InChI 键 |
DNBCEPOKKUBJDU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NC3=C4C=CN(C4=CC=C3)CCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12169346.png)
![2-(4-methyl-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B12169359.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B12169364.png)

![2-[(4-benzylpiperazin-1-yl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one](/img/structure/B12169371.png)
![N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide](/img/structure/B12169375.png)
![1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12169376.png)
![N-(1H-indol-6-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12169377.png)
![methyl 1-(2,3,4-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12169388.png)
![N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12169398.png)


![N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide](/img/structure/B12169418.png)
